1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one
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Overview
Description
1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is a spiro compound characterized by a unique structural framework that includes a piperidine ring fused to a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves the lactamization of 1,2-dihydroquinazoline-2-carboxylates. This process can be achieved through traceless solid-phase synthesis, which allows for the efficient construction of the spirocyclic framework . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the lactamization process.
Industrial Production Methods: While specific industrial production methods for 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one are not extensively documented, the principles of solid-phase synthesis can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated spirocyclic compounds.
Scientific Research Applications
1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has been explored for various scientific research applications, including:
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of oncology and neurology.
Mechanism of Action
The mechanism of action of 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can be compared with other spirocyclic compounds, such as:
1’H-Spiro[pyrrolidine-3,2’-quinazolin]-2-ones: These compounds share a similar spirocyclic framework but differ in the ring size and functional groups.
Spiro[indoline-3,2’-quinazolin]-4’(3’H)-one: This compound has an indoline ring fused to the quinazolinone moiety, offering different electronic and steric properties.
The uniqueness of 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
947017-23-4 |
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Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C12H15N3O/c16-11-9-4-1-2-5-10(9)14-12(15-11)6-3-7-13-8-12/h1-2,4-5,13-14H,3,6-8H2,(H,15,16) |
InChI Key |
QYBBADXOBPPION-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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